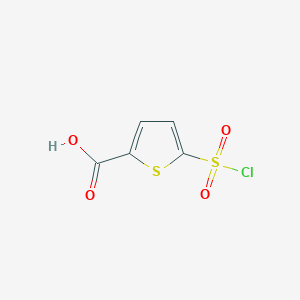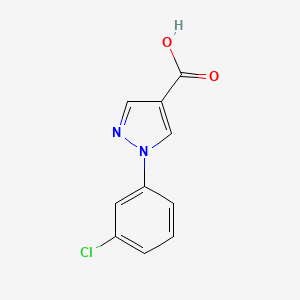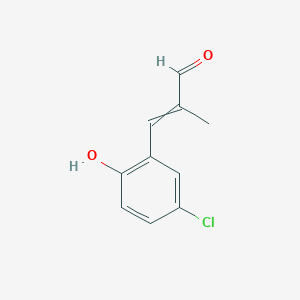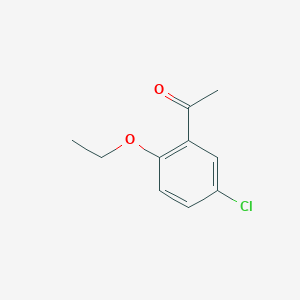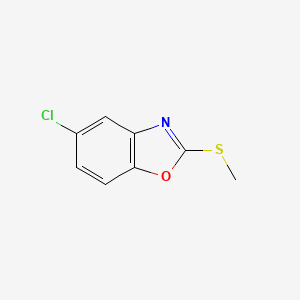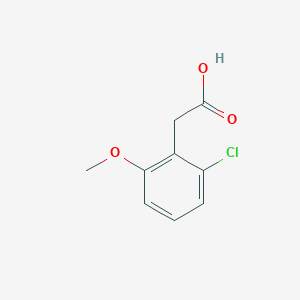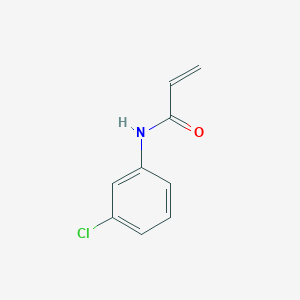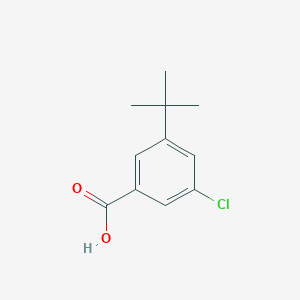
3-Chloro-5-tert-butylbenzoic acid
Descripción general
Descripción
3-Chloro-5-tert-butylbenzoic acid (3C5TBA) is a compound of the carboxylic acid family, and is a chlorinated derivative of tert-butylbenzoic acid. It is used as a reagent in a variety of synthetic processes, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 3C5TBA has also been studied for its potential applications in the field of biochemistry and physiology, and its mechanism of action has been explored in numerous scientific studies.
Aplicaciones Científicas De Investigación
3-Chloro-5-tert-butylbenzoic acid has been used as a reagent in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential applications in biochemistry and physiology, as it has been shown to have a variety of biochemical and physiological effects. In addition, 3-Chloro-5-tert-butylbenzoic acid has been used in the study of DNA damage, as it has been shown to induce DNA strand breaks.
Mecanismo De Acción
3-Chloro-5-tert-butylbenzoic acid has been found to have a number of biochemical and physiological effects. It has been shown to be a potent inhibitor of phospholipase A2, an enzyme involved in the breakdown of phospholipids, which are essential components of cell membranes. In addition, 3-Chloro-5-tert-butylbenzoic acid has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. Finally, it has been shown to bind to the estrogen receptor, which may explain its ability to act as an anti-estrogenic agent.
Biochemical and Physiological Effects
3-Chloro-5-tert-butylbenzoic acid has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of phospholipase A2, an enzyme involved in the breakdown of phospholipids, which are essential components of cell membranes. In addition, 3-Chloro-5-tert-butylbenzoic acid has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. Finally, it has been shown to bind to the estrogen receptor, which may explain its ability to act as an anti-estrogenic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Chloro-5-tert-butylbenzoic acid in lab experiments has a number of advantages. It is a relatively inexpensive reagent, and its synthesis is straightforward. In addition, it is a stable compound, and can be stored for long periods of time. However, it should be noted that 3-Chloro-5-tert-butylbenzoic acid is an irritant, and should be handled with care.
Direcciones Futuras
The potential applications of 3-Chloro-5-tert-butylbenzoic acid are numerous, and there are numerous directions for future research. For example, further research could be conducted into the mechanism of action of 3-Chloro-5-tert-butylbenzoic acid, as well as its potential to be used as an anti-cancer agent. Additionally, further research could be conducted into the use of 3-Chloro-5-tert-butylbenzoic acid in the development of new drugs and agrochemicals. Finally, further research could be conducted into the potential of 3-Chloro-5-tert-butylbenzoic acid to be used as a bioactive molecule in the development of new biotechnologies.
Propiedades
IUPAC Name |
3-tert-butyl-5-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGFILMCFURRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646942 | |
| Record name | 3-tert-Butyl-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000341-32-1 | |
| Record name | 3-tert-Butyl-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



